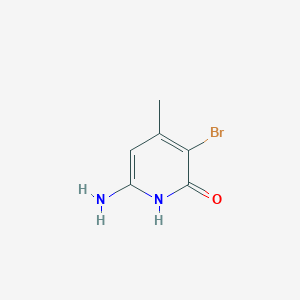

6-amino-3-bromo-4-methylpyridin-2-ol

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are foundational to modern medicinal chemistry, with the pyridine ring being a key structural motif in numerous pharmaceuticals. tandfonline.comnih.govsciencepg.comglobalresearchonline.netresearchgate.net Their prevalence is a testament to their ability to engage in a variety of biological interactions, often acting as pharmacophores that are crucial for a drug's efficacy. nih.gov The applications of pyridine derivatives are extensive, spanning roles as antifungal, antibacterial, anticonvulsant, and anticancer agents. tandfonline.comglobalresearchonline.net This broad spectrum of activity has cemented their importance in drug discovery and development. sciencepg.comresearchgate.net

Pyridinols, and particularly pyridin-2-ol (also known as 2-pyridone), serve as highly versatile scaffolds in organic synthesis. iipseries.orgnih.gov Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. iipseries.org This adaptability allows for the construction of complex molecular architectures, making them valuable starting materials for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. iipseries.orgresearchgate.net The development of efficient synthetic methodologies to access diverse 2-pyridone derivatives is an active area of research, underscoring their importance as foundational building blocks in synthetic chemistry. iipseries.org

The significance of substituted pyridines extends beyond medicinal chemistry and organic synthesis into materials science and catalysis. nih.govresearchgate.net In materials science, pyridine-containing polymers can exhibit enhanced thermal and mechanical properties. researchgate.net Furthermore, the unique electronic properties of functionalized pyridines make them suitable for applications in optoelectronics. researchgate.net In the field of catalysis, pyridine derivatives are widely used as ligands for transition metals, influencing the reactivity and selectivity of catalytic transformations. nih.govresearchgate.net Their ability to coordinate with metal centers is a key feature that has been exploited in the development of novel catalytic systems.

Structural Characteristics and Chemical Importance of Pyridin-2-ol Derivatives

The chemical behavior of pyridin-2-ol derivatives is intrinsically linked to their structural features. The arrangement of substituents on the pyridine ring, along with the inherent electronic nature of the heterocyclic system, dictates their reactivity and physical properties.

The functionalization of the pyridine ring is a strategic endeavor, as the position of substituents has a profound effect on the molecule's reactivity. researchgate.netnih.gov The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene, and directs incoming electrophiles to the 3- and 5-positions. researchgate.net Conversely, the ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. researchgate.net The presence of activating or deactivating groups can further modulate this inherent reactivity, providing a powerful tool for synthetic chemists to control the outcome of chemical reactions. researchgate.net For instance, the introduction of an amino group, as in 6-amino-3-bromo-4-methylpyridin-2-ol, is expected to increase the electron density of the ring, thereby influencing its reactivity in subsequent transformations.

A defining characteristic of 2-hydroxypyridine (B17775) systems is their existence as a tautomeric equilibrium between the hydroxy form (2-hydroxypyridine) and the keto form (2-pyridone). nih.govstackexchange.com This equilibrium is sensitive to the surrounding environment, including the solvent and the physical state (gas, liquid, or solid). nih.govstackexchange.com

In the gas phase, the 2-hydroxypyridine tautomer is generally favored. nih.gov However, in polar solvents and in the solid state, the 2-pyridone form predominates due to its greater polarity and ability to form intermolecular hydrogen bonds. nih.govstackexchange.com The presence of substituents on the ring can also influence the position of this equilibrium. journalcsij.comsciencemadness.org For this compound, the pyridone tautomer is the more likely form under standard conditions.

| Property | Value | Source |

| Molecular Formula | C6H7BrN2O | PubChem |

| Molecular Weight | 205.04 g/mol | PubChem |

| IUPAC Name | 6-amino-3-bromo-4-methyl-1H-pyridin-2-one | PubChem |

| InChI | InChI=1S/C6H7BrN2O/c1-3-2-4(8)9-6(10)5(3)7/h2H,1H3,(H3,8,9,10) | PubChem |

| InChIKey | XQCGGIVYUHDBET-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC1=C(C(=O)NC(=C1)N)Br | PubChem |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-bromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-2-4(8)9-6(10)5(3)7/h2H,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCGGIVYUHDBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167966-83-6 | |

| Record name | 6-amino-3-bromo-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms

The reactivity of 6-amino-3-bromo-4-methylpyridin-2-ol is multifaceted, owing to the presence of several reactive sites. The electron-donating amino and hydroxyl groups, the electron-withdrawing bromine atom, and the weakly donating methyl group collectively influence the electron distribution within the pyridine (B92270) ring, defining its susceptibility to various chemical transformations.

Fundamental Chemical Transformations of this compound

Oxidation Reactions of Hydroxyl Groups: The this compound molecule contains a structural motif similar to that of o-aminophenols. Substituted o-aminophenols are known to undergo electrooxidation to form the corresponding o-iminobenzoquinones. researchgate.net By analogy, the hydroxyl group of this compound, in conjunction with the adjacent amino group, can be expected to undergo oxidation. This transformation would likely proceed via a two-electron, two-proton process to yield the corresponding 6-imino-3-bromo-4-methyl-1,6-dihydropyridin-2-one. The reaction is facilitated by the stability of the resulting conjugated iminoquinone system.

Reductive Pathways of Bromine Substituents: The bromine substituent on the pyridine ring is susceptible to reductive dehalogenation, a common reaction for aryl halides. This transformation can typically be achieved through catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. This process involves the cleavage of the C-Br bond and its replacement with a C-H bond, yielding 6-amino-4-methylpyridin-2-ol. Biocatalytic methods have also been developed for the stereoselective dehalogenation of certain substrates, suggesting a potential avenue for milder, more selective reduction pathways. nih.gov

Nucleophilic Substitution at Brominated Positions: Nucleophilic aromatic substitution (SNAr) on the pyridine ring at the brominated position is another potential transformation. However, the reactivity of 3-bromopyridines in SNAr reactions is complex. The reaction generally requires an activated aromatic ring, typically with strong electron-withdrawing groups positioned ortho or para to the leaving group, to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

In this compound, the powerful electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, standard SNAr reactions are expected to be slow or unfavorable. However, under conditions involving very strong bases, substitution may proceed through an alternative pathway involving a pyridyne intermediate. researchgate.net

Mechanistic Investigations of Reactivity

Influence of Acid-Base Equilibria and pKa Values on Reactivity in Aqueous Solutions

The reactivity of this compound in aqueous solutions is profoundly influenced by its acid-base properties. The molecule possesses multiple sites that can be protonated or deprotonated: the ring nitrogen, the exocyclic amino group, and the hydroxyl group. The pKa values of these groups determine the predominant species present at a given pH, which in turn affects the molecule's electronic profile and reactivity.

| Compound | pKa Value | Functional Group |

|---|---|---|

| Pyridine (conjugate acid) | 5.25 | Ring Nitrogen |

| 2-Aminopyridine (B139424) (conjugate acid) | 6.86 | Ring Nitrogen |

| Phenol (B47542) | 9.95 | Hydroxyl Group |

| Aniline (B41778) (conjugate acid) | 4.63 | Amino Group |

Radical Scavenging Mechanisms: Hydrogen Transfer (HT), Single Electron Transfer (SET), and Formal Hydrogen Atom Transfer (FHT)

The aminophenol-like structure of this compound suggests it possesses antioxidant potential through radical scavenging mechanisms. Phenolic and aminophenolic compounds are known to neutralize free radicals through several pathways. nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom directly to a free radical, quenching it. researchgate.netscripps.edu For this compound, this can occur from either the hydroxyl (-OH) or amino (-NH₂) group. The feasibility of this pathway is determined by the bond dissociation enthalpy (BDE) of the O-H or N-H bonds; a lower BDE facilitates easier hydrogen donation.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. researchgate.netresearchgate.net The efficiency of this process is governed by the ionization potential (IP) of the antioxidant. The electron-rich nature of the aminopyridinol ring makes it a plausible electron donor.

Formal Hydrogen Atom Transfer (FHT): This category includes multi-step mechanisms that achieve the same net result as HAT.

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred (as in SET), and the resulting radical cation then loses a proton to a solvent or base. frontiersin.orgmdpi.com

Sequential Proton Loss followed by Electron Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then transfers an electron much more readily to the free radical. frontiersin.org This pathway is particularly important in polar, protic solvents and is dependent on the proton affinity (PA) and electron transfer enthalpy (ETE) of the antioxidant.

| Mechanism | Description | Key Thermodynamic Parameter |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) to a radical. | Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer (SET) | Transfer of an electron (e⁻) to a radical, forming a radical cation. | Ionization Potential (IP) |

| Formal Hydrogen Atom Transfer (FHT) | Multi-step processes (e.g., SET-PT, SPLET) resulting in net H atom transfer. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |

Solvent Polarity Effects on Reaction Pathways

Detailed experimental or computational studies specifically investigating the effects of solvent polarity on the reaction pathways of this compound are not extensively documented in publicly available scientific literature. However, the principles of physical organic chemistry allow for predictions regarding how solvent polarity would likely influence its reactivity. The compound possesses both a nucleophilic amino group and a pyridin-2-ol tautomer, which can also exhibit nucleophilic character at the oxygen or nitrogen atom, alongside a C-Br bond that can participate in substitution or coupling reactions.

The polarity of the solvent can significantly influence the rate and mechanism of reactions involving such a multifunctional compound. For instance, in nucleophilic substitution reactions where the bromine atom is displaced, a polar protic solvent would be expected to stabilize both the departing bromide anion and any potential cationic intermediates, thereby favoring an SN1-type mechanism if a stable carbocation could be formed. Conversely, a polar aprotic solvent would better solvate the counter-ion of the nucleophile, enhancing its reactivity and favoring an SN2-type pathway.

The tautomeric equilibrium between the pyridin-2-ol and the corresponding pyridin-2-one form is also sensitive to solvent polarity. Polar protic solvents can stabilize the pyridin-2-ol form through hydrogen bonding, whereas polar aprotic solvents might favor the more polar pyridin-2-one tautomer. This shift in tautomeric preference would, in turn, affect the regioselectivity of subsequent reactions.

| Reaction Type | Expected Effect of Polar Protic Solvents (e.g., water, ethanol) | Expected Effect of Polar Aprotic Solvents (e.g., DMSO, DMF) |

| Nucleophilic Substitution (at C-Br) | Potential to favor SN1-like pathways by stabilizing ionic intermediates. | Favors SN2 pathways by enhancing nucleophilicity. |

| Tautomeric Equilibrium | Stabilizes the this compound form via H-bonding. | May favor the corresponding pyridin-2-one tautomer due to its higher dipole moment. |

| Reactions involving the amino group | Can decrease nucleophilicity of the amino group through hydrogen bonding. | Enhances nucleophilicity of the amino group. |

Computational and Spectroscopic Probing of Reaction Intermediates and Transition States

Direct computational and spectroscopic studies detailing the reaction intermediates and transition states specifically for this compound are scarce in the literature. However, analogous systems have been investigated, providing a framework for what such studies would entail for this compound.

Computational Approaches: Density Functional Theory (DFT) calculations would be a powerful tool to model the reaction coordinates of various transformations of this compound. These calculations could elucidate the geometries and energies of reactants, transition states, and products for reactions such as nucleophilic substitution, metal-catalyzed cross-coupling, or cyclization. For example, modeling the transition state for the displacement of the bromine atom by a nucleophile would reveal whether the mechanism is concerted or stepwise and provide the activation energy of the reaction. Natural Bond Orbital (NBO) analysis could be employed to understand the charge distribution and delocalization in the transition states.

Spectroscopic Probing: In-situ spectroscopic techniques would be invaluable for detecting and characterizing transient intermediates. For instance, time-resolved NMR or IR spectroscopy could potentially identify short-lived species in a reaction mixture. In the case of a cyclization reaction, for example, the formation of a new ring could be monitored by the appearance of characteristic vibrational modes in the IR spectrum or new signals in the NMR spectrum. If a reaction were to proceed through a colored intermediate, UV-Vis spectroscopy could be used to track its formation and decay.

Intramolecular Cyclization and Annulation Mechanisms

The structure of this compound, featuring an amino group and a bromine atom on the pyridin-2-ol scaffold, makes it a potential precursor for intramolecular cyclization and annulation reactions to form fused heterocyclic systems. While specific examples involving this exact substrate are not readily found, the general mechanisms for such transformations on related pyridone systems have been studied.

One plausible intramolecular cyclization would involve the amino group acting as an internal nucleophile to displace the bromine atom, which would require activation of the C-Br bond, typically through a metal catalyst (e.g., palladium or copper). This would lead to the formation of a five-membered fused ring. The mechanism would likely proceed through an oxidative addition of the C-Br bond to the metal center, followed by coordination of the amino group and subsequent reductive elimination to form the new C-N bond.

Annulation reactions, which involve the formation of a new ring, could also be envisaged. For instance, a palladium-catalyzed reaction with an alkyne could lead to the formation of a fused six-membered ring. This type of reaction typically involves C-H activation or a Heck-type mechanism.

The feasibility and outcome of these cyclization and annulation reactions would be highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

| Cyclization/Annulation Type | Potential Reactants | Key Mechanistic Steps | Resulting Structure |

| Intramolecular N-Arylation | This compound | Oxidative addition, N-coordination, Reductive elimination | Fused 5-membered ring |

| Annulation with Alkynes | This compound + Alkyne | C-H activation or Heck-type insertion, Cyclization | Fused 6-membered ring |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational and Electronic Spectroscopy

No experimental FT-IR data for 6-amino-3-bromo-4-methylpyridin-2-ol has been reported in the literature.

There is no published Raman spectroscopy data for this compound.

There is no available UV-Vis spectroscopic data for this compound in scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H, ¹³C, and ¹⁵N NMR spectral data for this compound are not available in the reviewed literature.

No 2D NMR studies (COSY, HSQC, HMBC, etc.) for this compound have been documented.

Computational Prediction and Correlation of NMR Chemical Shifts

For a molecule with this substitution pattern, DFT calculations would likely predict distinct chemical shifts for the aromatic proton, the methyl protons, and the amine protons. The bromine atom's electron-withdrawing nature and the hydroxyl and amino groups' electronic effects would significantly influence the shielding of adjacent nuclei, leading to a unique predicted spectrum. The correlation of such theoretical data with experimentally obtained spectra, once available, is crucial for the definitive assignment of all signals and the confirmation of the compound's proposed structure.

Table 1: Predicted Spectroscopic Data for this compound

| Property | Predicted Value |

|---|---|

| Monoisotopic Mass | 201.97418 Da |

| XlogP | 0.6 |

| Predicted Collision Cross Section (Adduct: [M+H]+) | m/z: 202.98146, CCS (Ų): 130.8 |

| Predicted Collision Cross Section (Adduct: [M+Na]+) | m/z: 224.96340, CCS (Ų): 144.0 |

| Predicted Collision Cross Section (Adduct: [M-H]-) | m/z: 200.96690, CCS (Ų): 134.9 |

Note: Data is computationally predicted and awaits experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation pathways of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum would provide further structural information. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. Likely fragmentation pathways could involve the loss of the methyl group, the amino group, or cleavage of the pyridine (B92270) ring. The analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. Predicted mass spectrometry data, including collision cross-sections for various adducts, are available from computational databases and are presented in Table 1.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, the following subsections describe the type of information that would be obtained from such an analysis.

A single-crystal X-ray diffraction study of this compound would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. This would reveal the planarity of the pyridin-2-ol ring and the orientation of the amino, bromo, and methyl substituents relative to the ring. The conformation of the amino group and the geometry around the nitrogen and oxygen atoms would be established with high accuracy.

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms of the ring) suggests that this compound would engage in extensive intermolecular hydrogen bonding in the solid state. X-ray crystallography would identify these hydrogen bonds, detailing their geometries and revealing how the molecules assemble into higher-order structures, such as chains, sheets, or three-dimensional networks. This supramolecular assembly is critical in determining the crystal packing and physical properties of the compound.

The this compound molecule can exist in different tautomeric forms, primarily the pyridin-2-ol form and its corresponding pyridin-2(1H)-one tautomer. X-ray crystallography is a powerful method to definitively identify which tautomer is present in the solid state. The determination of hydrogen atom positions, often through difference Fourier maps or from high-quality diffraction data, and the analysis of C-O and C-N bond lengths within the ring would unambiguously establish the dominant tautomeric form in the crystal.

Computational Chemistry and Theoretical Studies

Tautomerism and Isomer Energetics

The potential tautomerism of 6-amino-3-bromo-4-methylpyridin-2-ol, particularly the pyridin-2-ol/pyridin-2-one equilibrium, has not been computationally investigated. There is no data available on the relative energetics of its possible tautomers or other structural isomers.

Quantum Chemical Assessment of Pyridone-Pyridinol Tautomeric Equilibria

The compound this compound can exist in two tautomeric forms: the pyridone (lactam) form and the pyridinol (lactim) form. Quantum chemical calculations are essential for determining the relative stability of these tautomers and predicting the position of the tautomeric equilibrium.

The equilibrium is dictated by the Gibbs free energy difference (ΔG) between the two forms. In the gas phase, many 2- and 4-hydroxypyridines show a preference for the hydroxy (pyridinol) form. stackexchange.com However, the pyridone form of 2-pyridone possesses a charge-separated resonance structure that contributes significantly to its stability, where a negative charge resides on the more electronegative oxygen atom and a positive charge is on the nitrogen. stackexchange.com Computational models, such as those employing density functional theory (DFT) or Møller–Plesset perturbation theory (MP2), are used to calculate the energies of each tautomer. For instance, calculations at the MP2/def2-TZVPD level have been used to predict the Gibbs free energy of related pyridone analogs, indicating the lactim tautomer can be significantly lower in energy than its lactam counterpart in certain cases. researchgate.net

These computational approaches assess the electronic and structural contributions to the stability of each tautomer, providing a quantitative prediction of their equilibrium populations under specific conditions.

Substituent Effects on Tautomer Stability and Predominance

The substituents on the pyridine (B92270) ring—specifically the 6-amino, 3-bromo, and 4-methyl groups—play a crucial role in modulating the tautomeric equilibrium. The electronic nature of these groups influences the relative stability of the pyridone and pyridinol forms.

Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group at the 6-position increases the electron density of the aromatic ring. This can stabilize the pyridone form by enhancing the delocalization of the positive charge on the ring nitrogen in its zwitterionic resonance contributor.

Methyl Group (-CH₃): The methyl group at the 4-position is a weak electron-donating group through hyperconjugation, which can slightly favor the pyridone tautomer.

Theoretical studies on substituted pyrimidines have shown that electron-donating substituents generally decrease the activation energy for tautomerization compared to electron-withdrawing groups. researchgate.net The interplay of these effects in this compound determines the predominant tautomeric form. Computational studies allow for the systematic evaluation of these substituent effects on the relative energies of the tautomers.

Below is a conceptual table illustrating the predicted influence of each substituent on the tautomeric equilibrium constant (KT = [Pyridone]/[Pyridinol]).

| Substituent | Position | Electronic Effect | Predicted Influence on Pyridone Form Stability |

| Amino | 6 | Electron-donating (Resonance) | Stabilizing |

| Bromo | 3 | Electron-withdrawing (Inductive) | Destabilizing |

| Methyl | 4 | Electron-donating (Hyperconjugation) | Stabilizing |

This table represents qualitative predictions based on general chemical principles.

Solvent Effects on Tautomeric Equilibrium

The surrounding solvent environment has a profound impact on the position of the pyridone-pyridinol tautomeric equilibrium. The general trend observed is that the equilibrium shifts toward the pyridone form in polar solvents, while the pyridinol form is favored in nonpolar solvents. stackexchange.comrsc.org

Polar Solvents (e.g., Water): Polar protic solvents can effectively solvate the charge-separated zwitterionic resonance structure of the pyridone tautomer through hydrogen bonding and dipole-dipole interactions. For related systems like 3-pyridone, a zwitterionic tautomer is notably formed in water. researchgate.netelsevierpure.com Ab initio calculations have demonstrated that multiple water molecules are necessary to solvate the polar centers of each tautomer, forming a stabilizing water network. researchgate.netrsc.org This strong solvation significantly lowers the energy of the pyridone form, making it the predominant species in aqueous solutions. stackexchange.comrsc.org

Nonpolar Solvents (e.g., Cyclohexane): In nonpolar solvents, the less polar pyridinol form is generally more stable. These solvents cannot effectively stabilize the zwitterionic character of the pyridone form, leading to a shift in the equilibrium. stackexchange.com In solvents like cyclohexane (B81311) and chloroform, the two tautomers of 2-hydroxypyridine (B17775) can exist in comparable amounts. stackexchange.com

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the tautomeric equilibrium by treating the solvent as a continuous dielectric medium. mdpi.com These calculations can predict the relative stabilities and equilibrium constants in various solvents with considerable accuracy.

The following table summarizes the expected trend for the predominant tautomer of a typical pyridone/pyridinol system in different environments.

| Environment | Predominant Tautomer | Rationale |

| Gas Phase | Pyridinol | Intrinsic stability often favors the fully aromatic hydroxy form. stackexchange.com |

| Nonpolar Solvent (e.g., Cyclohexane) | Pyridinol | Inability of the solvent to stabilize the polar pyridone form. rsc.org |

| Polar Solvent (e.g., Water) | Pyridone | Strong solvation and stabilization of the zwitterionic character. stackexchange.comresearchgate.net |

| Crystalline State | Pyridone | Intermolecular hydrogen bonding favors the pyridone structure. stackexchange.com |

Thermochemical and Kinetic Studies

Theoretical methods are also employed to investigate the thermochemical properties and reaction kinetics of this compound, providing insights into its stability and reactivity.

Bond Dissociation Energies (BDEs) and Enthalpies of Reaction

Bond Dissociation Energy (BDE) is a key thermochemical parameter that quantifies the strength of a chemical bond. It is the standard enthalpy change when a bond is cleaved homolytically. Computational chemistry allows for the accurate prediction of BDEs for various bonds within the this compound molecule, such as the O-H, N-H, C-Br, and C-H bonds.

Calculating BDEs helps in understanding the molecule's thermal stability and predicting its behavior in chemical reactions, particularly those involving radical mechanisms. For instance, the O-H BDE of the pyridinol tautomer is critical for evaluating its antioxidant potential. The enthalpies of reaction for processes like tautomerization or other chemical transformations can also be calculated, providing fundamental data on the thermodynamics of these reactions.

Activation Strain Model (ASM) for Mechanistic Insights

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool for analyzing the energy barriers of chemical reactions. illinois.eduescholarship.org It deconstructs the potential energy surface along a reaction coordinate (ζ) into two components:

Strain Energy (ΔEstrain(ζ)): The energy required to deform the reactants from their equilibrium geometry into the geometry they adopt at a specific point along the reaction coordinate. rsc.orgvu.nl

Interaction Energy (ΔEint(ζ)): The actual interaction energy between the deformed reactants. rsc.orgvu.nl

The total energy change is given by ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ). The transition state occurs at the point where the rate of increase in destabilizing strain energy is balanced by the rate of increase in stabilizing interaction energy. nih.gov

By applying the ASM to potential reactions of this compound, such as electrophilic substitution or nucleophilic attack, researchers can gain a detailed understanding of the factors that control the reaction barrier. It helps to elucidate why a particular reaction pathway is favored by analyzing how the structural rigidity of the molecule (strain) and its electronic interactions contribute to the activation energy. escholarship.orgrsc.org

Prediction of Reaction Rate Constants and Pathways

Computational chemistry enables the prediction of reaction rate constants and the elucidation of detailed reaction mechanisms. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located.

For the tautomerization of this compound, theoretical models can investigate different proton transfer pathways, including direct intramolecular transfer or solvent-assisted mechanisms. researchgate.net Computational studies on similar systems have shown that solvent-mediated proton transfer often has a significantly lower activation energy barrier than the direct pathway. researchgate.net

Once the transition state is identified and its structure and energy are calculated, Transition State Theory (TST) can be used to estimate the reaction rate constant (k). These theoretical predictions are invaluable for understanding reaction kinetics where experimental measurements are difficult and for designing new synthetic routes.

Intermolecular Interactions and Molecular Recognition

The specific arrangement of functional groups—amino (-NH2), hydroxyl (-OH), and bromo (-Br)—on the 4-methylpyridin-2-ol core dictates the compound's ability to engage in various intermolecular interactions. These interactions are fundamental to its molecular recognition properties, influencing how it binds to biological targets or self-assembles in the solid state.

Theoretical calculations are essential for understanding the nature and strength of non-covalent interactions such as hydrogen and halogen bonds.

Hydrogen Bonding: The this compound molecule possesses multiple sites capable of acting as both hydrogen bond donors and acceptors. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors. The nitrogen atom of the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen of the amino group can all act as hydrogen bond acceptors. Computational methods, such as Density Functional Theory (DFT), can be used to model these interactions. Calculations can determine the geometries of hydrogen-bonded dimers or clusters, interaction energies, and the electronic effects of hydrogen bond formation. For instance, the formation of intermolecular hydrogen bonds, such as N-H···O and O-H···N, plays a significant role in the stabilization of crystal structures and in interactions with biological macromolecules. researchgate.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its behavior in a solution, such as water or an organic solvent.

By simulating the interactions between the solute molecule and a large number of explicit solvent molecules, MD can reveal:

Solvation Structure: How solvent molecules arrange themselves around the different functional groups of the compound. This includes analyzing the radial distribution functions to understand the specific hydration shells around the amino, hydroxyl, and bromo groups.

Conformational Dynamics: While the pyridine ring is rigid, the orientation of the amino and hydroxyl groups can fluctuate. MD simulations can track these conformational changes over time.

Transport Properties: MD can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

These simulations are valuable for understanding how the compound behaves in a biological environment and for interpreting experimental data from techniques like NMR spectroscopy. mdpi.comrsc.org

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. These models correlate theoretical molecular descriptors with experimentally measured properties.

Predicting the permeability of a molecule across biological membranes, such as the intestinal epithelium (often modeled by Caco-2 cell monolayers), is a critical step in drug development. nih.govnih.gov QSPR models are frequently developed for this purpose. The first step is to calculate a set of molecular descriptors that encode the structural and physicochemical features of the molecule.

For a series of compounds including pyridine derivatives, these descriptors can be derived from computational chemistry methods and may include: nih.govnih.govresearchgate.net

Solvation Free Energies: The free energy change when moving a molecule from the gas phase into a solvent (e.g., water, ΔGw, or a nonpolar solvent like n-hexadecane, ΔGh). These descriptors are crucial as aqueous desolvation is often a rate-limiting step in membrane permeation. acs.org

Surface Area Descriptors:

Solvent Accessible Surface Area (SASA): The surface area of a molecule that is accessible to a solvent.

Polar Surface Area (PSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen), which is related to hydrogen bonding capacity.

Energy Descriptors:

Cavitation Energy: The energy required to create a cavity in the solvent to accommodate the solute molecule.

These descriptors are calculated for a series of related molecules where the experimental permeability is known, forming the basis for the QSPR model. nih.govacs.org

Once the molecular descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that links the descriptors to the experimental property (e.g., Caco-2 permeability). nih.govchemrevlett.com

A study on a series of mono-substituted pyridines demonstrated the effectiveness of this approach. The passive permeability of 15 different pyridine compounds was measured across Caco-2 monolayers. nih.govnih.gov Computational descriptors, including solvation free energies and polar surface area, were calculated and used to build a QSPR model.

The key findings from such studies often show:

A wide range of permeabilities can be observed depending on the nature of the substituent. For instance, ionized groups dramatically reduce permeability, while nonpolar alkyl groups tend to increase it. nih.gov

Computational molecular descriptors can successfully explain the observed substituent effects on permeability. In the case of the substituted pyridines, the model indicated that the process of desolvation from water was the primary factor dictating permeability, rather than the partitioning into the membrane itself. nih.govacs.org

The models derived from computational chemistry approaches often provide better correlations and more mechanistic insight than models based on more traditional, empirical parameters like the Hansch π value. nih.gov

The table below presents experimental data for a set of substituted pyridines, illustrating the range of permeability values that can be correlated with computational descriptors.

Applications in Advanced Organic Synthesis and Materials Science

Role as Intermediates in the Synthesis of Complex Organic Molecules

One of the principal applications of 6-amino-3-bromo-4-methylpyridin-2-ol and its analogs, such as 2-Amino-3-Bromo-6-Methylpyridine, is as a key intermediate in the synthesis of complex organic molecules. innospk.com The multifunctionality of the molecule provides several handles for sequential chemical reactions.

The bromine atom at the C3 position is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, alkyl, and other functional groups. The amino group at the C6 position can undergo transformations like acylation or alkylation and can be used to construct larger systems. innospk.com This versatility is especially prized in the pharmaceutical and agrochemical industries, where it serves as a precursor for creating active pharmaceutical ingredients (APIs) and molecular frameworks for pesticides and herbicides. innospk.com

Building Blocks for Diverse Pyridine (B92270) Derivatives and Heterocyclic Systems

The compound is a foundational building block for an array of substituted pyridine derivatives. The existing functional groups can be chemically modified to yield a library of new compounds. For instance, the bromine atom can be replaced through various nucleophilic substitution or coupling reactions, while the amino group can be diazotized and substituted, or used as a directing group for further functionalization of the ring.

Furthermore, the ortho-relationship between the amino group at C6 and the hydroxyl group at C2 provides a classic platform for the synthesis of fused heterocyclic systems. Reaction with appropriate bifunctional reagents can lead to the formation of bicyclic structures such as oxazolopyridines, thiazolopyridines, or pyrazolopyridines, which are important scaffolds in medicinal chemistry.

Preparation of Functionalized Ligands and Coordination Complexes

The structure of this compound is well-suited for the creation of specialized ligands for coordination chemistry.

The pyridin-2-ol moiety can be deprotonated to form a pyridinolate anion. This anionic ligand, featuring a nitrogen atom and an exocyclic oxygen atom, acts as a bidentate chelating agent for a wide range of transition metals. The coordination of both the pyridine nitrogen and the oxygen atom forms a stable five-membered chelate ring with the metal center. nih.gov The presence of the amino and methyl substituents on the pyridine ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complex, influencing its stability, solubility, and reactivity. Coordination complexes of substituted pyridines with metals like copper and silver have been successfully synthesized and characterized. mdpi.com

Table 1: Potential Coordination Modes of 6-amino-3-bromo-4-methylpyridin-2-olate Ligand

| Metal Ion (Example) | Coordination Site 1 | Coordination Site 2 | Potential Geometry |

|---|---|---|---|

| Cu(II) | Pyridine Nitrogen | Deprotonated Oxygen | Square Planar |

| Ag(I) | Pyridine Nitrogen | Deprotonated Oxygen | Linear or Trigonal |

| Ni(II) | Pyridine Nitrogen | Deprotonated Oxygen | Tetrahedral or Square Planar |

The field of catalysis has increasingly focused on the concept of metal-ligand cooperativity (MLC), where both the metal center and the ligand actively participate in bond activation. nih.govrsc.org The 6-amino-3-bromo-4-methylpyridin-2-olate ligand is an excellent candidate for designing catalysts that operate via MLC.

In such a system, the metal center can act as a Lewis acid, while the functional groups on the ligand can act as a Lewis base or a proton donor/acceptor. For example, the amino group (or the pyridinolate oxygen) could participate in the heterolytic cleavage of H-H, N-H, or O-H bonds in a substrate molecule in concert with the metal center. nih.gov This bifunctional activation can lead to novel catalytic cycles for reactions such as hydrogenation, dehydrogenation, and ammonia (B1221849) borane dehydrogenation, often under milder conditions than traditional catalysts. The ligand is not merely a spectator but an active participant in the chemical transformation. rsc.orgnih.gov

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also facilitates the development of new synthetic methods for functionalizing heterocyclic rings.

The bromine atom at the C3 position is a key feature for developing new synthetic strategies. It provides a reliable and regioselective site for introducing a vast array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. This allows chemists to systematically modify the pyridine scaffold and study structure-activity relationships.

Table 2: Cross-Coupling Strategies for Functionalizing the C3 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | C-C | Pd(dppf)Cl₂ / Pd(PPh₃)₄ |

| Stille Coupling | Organostannane | C-C | Pd(PPh₃)₄ |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | PdCl₂(PPh₃)₂ / CuI |

| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂ |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃ / Ligand |

These methodologies are crucial for building molecular libraries for drug discovery and materials science, enabling the synthesis of novel compounds with tailored properties. The optimization of such coupling reactions on substituted pyridine rings is an active area of research. researchgate.net

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Pyridinol Functionalization

The direct functionalization of pyridine (B92270) rings is a key area of research, as it provides atom-economical routes to novel derivatives. nih.gov For a compound like 6-amino-3-bromo-4-methylpyridin-2-ol, the existing amino, bromo, and methyl groups offer sites for further modification, but C-H functionalization represents a more streamlined approach to creating complexity. nih.gov

Future research will likely focus on developing new catalytic systems that offer higher regioselectivity and milder reaction conditions. nih.gov While transition metals like palladium, rhodium, nickel, and iridium have been instrumental in C-H functionalization, a significant push is expected towards catalysts based on more abundant and less toxic metals such as manganese, cobalt, iron, and copper. nih.gov The development of novel ligands that can precisely control the reactivity and selectivity at specific positions on the pyridinol ring is a critical aspect of this research. nih.govukri.org For instance, photocatalytic methods are emerging that enable distinct positional selectivity, diverging from classical approaches and harnessing the unique reactivity of pyridinyl radicals under visible light. ontosight.ainih.gov

These advanced catalytic systems could enable the introduction of a wide array of functional groups onto the this compound core, paving the way for the synthesis of new derivatives with potentially enhanced properties.

| Catalyst Type | Metal Center | Potential Application for Pyridinol Functionalization |

| Transition Metal Catalyst | Pd, Rh, Ir | C-H Arylation, Olefination, Borylation |

| Earth-Abundant Metal Catalyst | Fe, Cu, Co, Mn | More sustainable C-H functionalization reactions |

| Photocatalyst | Organic Dyes, Iridium complexes | Radical-based C-H alkylation and arylation |

| Organocatalyst | Chiral Phosphites | Asymmetric functionalization reactions |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and development of new compounds. organic-chemistry.orgkyoto-u.ac.jp In the context of this compound, AI can be employed to design novel analogues with desired physicochemical or biological properties. Generative models, a type of deep learning, can propose new molecular structures based on a learned understanding of chemical space. organic-chemistry.orgresearchgate.net

| AI/ML Application | Description | Relevance to this compound |

| Generative Molecular Design | Uses deep learning models to create novel molecular structures with desired properties. | Design of new pyridinol derivatives with optimized characteristics. |

| Retrosynthesis Prediction | AI algorithms predict potential synthetic pathways for a target molecule. | Devising efficient and novel synthesis routes for the compound and its analogues. |

| Reaction Outcome Prediction | ML models predict the products, yields, and optimal conditions for chemical reactions. | Optimizing reaction conditions for the functionalization of the pyridinol core. |

| Property Prediction | Predicts physicochemical and biological properties of virtual compounds. | Screening of newly designed pyridinol derivatives before synthesis. |

Advanced Computational Modeling of Complex Reaction Networks

Understanding the intricate details of a chemical reaction is fundamental to optimizing it. Computational modeling provides a powerful lens for examining complex reaction networks (CRNs) at a molecular level. researchgate.net For the synthesis and functionalization of this compound, CRN modeling can help elucidate reaction mechanisms, identify transient intermediates, and predict the formation of byproducts. researchgate.netnih.gov

Development of Novel Biotransformation Pathways for Sustainable Synthesis

The push for "green chemistry" has spurred significant interest in biocatalysis and biotransformation for the synthesis of chemical compounds. nih.gov Utilizing enzymes or whole microbial cells offers numerous advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable feedstocks. whiterose.ac.uk

Future research into the synthesis of this compound and related compounds will increasingly explore enzymatic pathways. nih.gov The metabolism of pyridine derivatives has been observed in various microorganisms, which employ enzymes like mono- or dioxygenases to hydroxylate the pyridine ring. nih.gov Specific enzymes such as cytochrome P450s, flavin-containing monooxygenases, and UDP-glucuronosyltransferases are known to be involved in pyridine metabolism. ontosight.ai

Research is underway to develop biocatalytic routes from sustainable sources, such as biomass, to produce substituted pyridines. ukri.org For example, chemo-enzymatic approaches that combine chemical synthesis with biocatalysis are being developed for the asymmetric dearomatization of activated pyridines to produce valuable chiral piperidines. whiterose.ac.uk Enzymes like Novozym 435 have been effectively used for the synthesis of pyridine esters. nih.gov The discovery and engineering of new enzymes with tailored activities could lead to novel, environmentally benign pathways for the synthesis and functionalization of complex pyridinols. whiterose.ac.uk

| Enzyme Class | Potential Reaction | Advantage in Synthesis |

| Monooxygenases/Dioxygenases | Hydroxylation of the pyridine ring | Regioselective C-H activation under mild conditions. |

| Transaminases | Introduction of amino groups | Chiral amine synthesis for asymmetric derivatives. |

| Lipases (e.g., Novozym 435) | Esterification/Amidation | Mild conditions for modifying functional groups. |

| Reductases | Reduction of the pyridine ring | Synthesis of saturated piperidine (B6355638) derivatives. |

Q & A

Q. What are the common synthetic routes for preparing 6-amino-3-bromo-4-methylpyridin-2-ol, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a pyridine scaffold. A standard method includes:

- Bromination : Reacting 4-methylpyridin-2-ol with bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane at 0–25°C to introduce bromine at position 3 .

- Amination : Introducing the amino group at position 6 via nucleophilic substitution using ammonia or protected amines under reflux conditions in polar aprotic solvents (e.g., DMF) .

Optimization strategies: - Use NBS over Br₂ for better regioselectivity and reduced side products.

- Control temperature (<50°C) during amination to avoid ring degradation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity .

Q. Which functional groups in this compound are most reactive, and how do they influence downstream modifications?

Key reactive groups:

- Hydroxyl (-OH) at position 2 : Participates in hydrogen bonding and can undergo alkylation or acylation.

- Amino (-NH₂) at position 6 : Enables Schiff base formation, coupling reactions (e.g., with carboxylic acids), or coordination with metal catalysts.

- Bromine at position 3 : Facilitates Suzuki-Miyaura cross-coupling or nucleophilic substitution (e.g., with amines or thiols) .

Methodological considerations: - Protect the amino group with Boc or Fmoc during bromine substitution to prevent side reactions.

- Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving the bromine substituent .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (MW: 217.04 g/mol) and isotopic patterns from bromine .

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for research-grade material) .

Advanced Research Questions

Q. How does the substitution pattern of this compound affect its biological activity compared to analogs?

Structure-activity relationship (SAR) insights:

- Bromine at position 3 : Enhances lipophilicity, improving membrane permeability in antimicrobial assays. Replacing Br with Cl reduces potency by ~40% in E. coli inhibition studies .

- Amino group at position 6 : Critical for hydrogen bonding with enzyme active sites (e.g., binding to DNA gyrase in bacteria). Removal of NH₂ abolishes activity .

- Methyl group at position 4 : Steric effects modulate binding to hydrophobic pockets in kinase targets. Bulkier substituents (e.g., ethyl) reduce solubility .

Experimental validation: - Compare IC₅₀ values against analogs in enzyme inhibition assays (e.g., cytochrome P450 or kinase panels).

- Perform molecular docking to predict binding modes .

Q. What strategies can resolve contradictions in reported biological data for this compound (e.g., conflicting MIC values in antimicrobial studies)?

Common sources of discrepancies:

- Strain variability : Test across multiple bacterial strains (e.g., Gram-positive vs. Gram-negative) and standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) .

- Solubility issues : Use DMSO stocks (<1% v/v) and confirm compound stability via LC-MS over 24-hour incubations.

- Assay conditions : Control pH (7.4 for physiological relevance) and include positive controls (e.g., ciprofloxacin) .

Mitigation steps: - Reproduce studies in triplicate with blinded protocols.

- Validate mechanisms via knockout models (e.g., gene-deleted bacterial strains) .

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?

Approaches include:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability. For example, electron-withdrawing groups at position 3 improve oxidative stability .

- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., DNA topoisomerase II) to identify critical binding residues.

- ADMET prediction : Use tools like SwissADME to forecast bioavailability, logP (optimal range: 1–3), and CYP450 metabolism risks .

Case study: - Derivatives with a trifluoromethyl group at position 4 showed 2-fold higher blood-brain barrier penetration in in silico models .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues:

- Regioselectivity : Scaling bromination may lead to di-brominated byproducts. Use excess NBS (1.2–1.5 equiv) and low temperatures (0–5°C) .

- Purification : Column chromatography is impractical at >10 g scales. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Amination yield : Protect the hydroxyl group with TMSCl before amination to prevent side reactions, improving yields from 50% to 75% .

Q. How does this compound interact with metal ions, and what applications arise from these interactions?

- Coordination chemistry : The amino and hydroxyl groups form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), characterized by UV-Vis spectroscopy (λ shifts at 450–500 nm) .

- Applications :

- Catalysis : Cu complexes catalyze C-N coupling reactions (e.g., Ullmann-type) with turnover numbers (TON) up to 1,000 .

- Sensors : Fluorescence quenching in the presence of Hg²⁺ enables environmental monitoring (detection limit: 0.1 ppm) .

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s anticancer potential?

- In vitro :

- NCI-60 cell line panel to screen for cytotoxicity (GI₅₀ values).

- Apoptosis assays (Annexin V/PI staining) in leukemia (e.g., K562) and solid tumor (e.g., MCF-7) lines .

- In vivo :

- Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with doses of 10–50 mg/kg (oral or IP).

- Monitor toxicity via liver enzyme (ALT/AST) and renal (BUN/creatinine) biomarkers .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying the metabolic fate of this compound?

- Synthesis of labeled analogs : Introduce ¹³C at the methyl group (position 4) via [¹³C]-methyl iodide .

- Applications :

- Track metabolic pathways using LC-MS/MS (e.g., identify hydroxylated or glucuronidated metabolites).

- Quantify tissue distribution in rodent models using PET imaging with ¹¹C-labeled derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.